Metabolic studies often require selective, reversible CPT-I inhibition without permanent enzyme blockade. Oxfenicine (CAS 32462-30-9) overcomes this: its active metabolite 4-hydroxyphenylglyoxylate is a competitive, reversible inhibitor, enabling washout studies. Key advantages: • ~46-fold heart vs. liver CPT-I selectivity minimizes systemic off-target effects. • Prodrug activation by tissue-specific transaminases ensures localized action. • Sub-maximal FAO reduction (~45%) mimics therapeutic modulation, avoiding toxicity of complete CPT-I blockade.
Oxfenicine (CAS: 32462-30-9) is a derivative of L-phenylglycine primarily utilized in biomedical research as an inhibitor of carnitine palmitoyltransferase I (CPT-I), a critical enzyme for mitochondrial fatty acid uptake. This inhibition effectively diverts cellular metabolism from fatty acid oxidation (FAO) towards carbohydrate oxidation. Oxfenicine itself is a prodrug that is transaminated in specific tissues to its active form, 4-hydroxyphenylglyoxylate, which then competitively inhibits CPT-I. This mechanism makes it a key tool for investigating metabolic switching in contexts such as cardiovascular ischemia, insulin resistance, and certain cancers.
Choosing a metabolic inhibitor requires precise matching of mechanism to experimental goals, and Oxfenicine's properties are not interchangeable with common alternatives. Unlike the irreversible CPT-1 inhibitor Etomoxir, Oxfenicine's active metabolite acts as a competitive, reversible inhibitor, allowing for washout studies and potentially different cellular recovery dynamics. Furthermore, its action as a prodrug requiring enzymatic activation by branched-chain amino acid aminotransferases leads to tissue-specific effects, a feature not present in direct-acting inhibitors. In microbiological contexts, its inhibitory action on enzymes like alanine racemase provides a distinct mechanism compared to classic antibiotics such as D-cycloserine, which can have different inhibition kinetics and off-target effects. Therefore, substituting Oxfenicine with Etomoxir, L-carnitine, or D-cycloserine would fundamentally alter the experimental conditions and outcomes.
Oxfenicine functions as a prodrug, converted to the active inhibitor 4-hydroxyphenylglyoxylate. This conversion and the target enzyme's sensitivity result in marked tissue selectivity. In rat mitochondrial preparations, the active metabolite of Oxfenicine inhibited heart CPT-I with an I50 of 11 µM. In contrast, the liver CPT-I isoform was substantially less sensitive, with an I50 of 510 µM. This demonstrates a ~46-fold higher potency for the cardiac enzyme over the liver isoform.
| Evidence Dimension | CPT-I Inhibition (I50) |
| Target Compound Data | 11 µM (Heart CPT-I) |
| Comparator Or Baseline | Liver CPT-I: 510 µM |
| Quantified Difference | ~46-fold greater sensitivity in heart vs. liver |
| Conditions | Isolated rat heart and liver mitochondria. |
This tissue-specific potency allows for the targeted modulation of cardiac metabolism with minimal confounding effects on hepatic fatty acid oxidation, a critical factor for in vivo studies of heart failure or ischemia.
The active metabolite of Oxfenicine, 4-hydroxyphenylglyoxylate, exhibits a mechanism of CPT-I inhibition distinct from other common modulators. Unlike malonyl-CoA, its inhibition was not affected by the concentration of oleoyl-CoA. However, the inhibition was partially reversed by increasing concentrations of carnitine. This contrasts with irreversible inhibitors like Etomoxir, which form a covalent bond with the enzyme.
| Evidence Dimension | Inhibition Mechanism |
| Target Compound Data | Partially reversed by carnitine; not affected by oleoyl-CoA. |
| Comparator Or Baseline | Etomoxir (irreversible inhibitor); Malonyl-CoA (inhibition affected by oleoyl-CoA). |
| Quantified Difference | Qualitative mechanistic difference (Reversible vs. Irreversible) |
| Conditions | In vitro assay with isolated rat heart mitochondria. |
Procuring a reversible, carnitine-competitive inhibitor is essential for experimental designs requiring washout periods or for studying the competitive dynamics at the CPT-I active site, which is not possible with irreversible inhibitors.
Oxfenicine demonstrates a clear functional impact on substrate utilization in intact organ models. In isolated perfused rat hearts, 2 mM Oxfenicine reduced fatty acid oxidation by 45%. This shift in metabolism was accompanied by an 80% decrease in acyl-carnitine levels and a 44% increase in the conversion of palmitate to neutral lipids, confirming that the block occurred at the CPT-I step. This level of inhibition is significant, though other compounds like Etomoxir may achieve a more complete blockade at lower concentrations.
| Evidence Dimension | Reduction in Fatty Acid Oxidation |
| Target Compound Data | 45% reduction at 2 mM |
| Comparator Or Baseline | Baseline (no inhibitor); Etomoxir (acts as a near-complete inhibitor at lower µM concentrations). |
| Quantified Difference | Provides partial, rather than complete, inhibition of FAO. |
| Conditions | Isolated perfused rat hearts with 1.0 mM [U-14C]palmitate. |
For studies aiming to modulate rather than completely ablate fatty acid oxidation, Oxfenicine provides a quantifiable, partial inhibition, making it a suitable tool for modeling metabolic flexibility or partial FAO deficiency.
For in vivo or ex vivo studies of cardiac ischemia, Oxfenicine's ~46-fold selectivity for heart CPT-I over the liver isoform allows researchers to investigate the effects of shifting cardiac energy substrate use away from fatty acids with reduced systemic metabolic consequences. This is critical for isolating the role of cardiac-specific FAO in injury and recovery.
The reversible, competitive nature of Oxfenicine's active metabolite makes it a preferred tool for studying transient inhibition of fatty acid uptake in models of diet-induced obesity and insulin resistance. Unlike irreversible inhibitors, its use allows for the study of metabolic recovery and signaling pathway reactivation after the inhibitor is removed.
In models of heart failure where a partial, rather than complete, inhibition of fatty acid oxidation is desired to mimic therapeutic modulation, Oxfenicine is a suitable choice. Its demonstrated ability to cause a sub-maximal (e.g., 45%) reduction in FAO allows for the study of adaptive metabolic responses without the potentially confounding toxicity of complete and irreversible CPT-I blockade.
Irritant